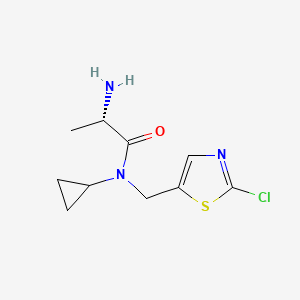

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-propionamide

Description

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-propionamide (CAS: 1354020-60-2) is a chiral amide derivative featuring a cyclopropyl group, a 2-chloro-thiazole moiety, and a propionamide backbone. Its molecular weight is 259.75 g/mol, with the InChIKey ATLQKQVRZJDXEL-LURJTMIESA-N indicating stereochemical specificity . The compound is categorized under 5-membered heterocycles and cyclopropane-containing molecules, suggesting applications in medicinal chemistry or agrochemical research .

Properties

IUPAC Name |

(2S)-2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3OS/c1-6(12)9(15)14(7-2-3-7)5-8-4-13-10(11)16-8/h4,6-7H,2-3,5,12H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLQKQVRZJDXEL-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=CN=C(S1)Cl)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CN=C(S1)Cl)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Formation

The 2-chlorothiazole ring is synthesized from α-haloketones and thioureas. For example:

-

Reacting 2-bromo-1-(5-methylthiazol-2-yl)ethan-1-one with thiourea yields a thiazolidine intermediate, which undergoes oxidative chlorination using POCl₃.

-

Selective chlorination at the 2-position is achieved via electrophilic substitution, as described in AU2017204369B2 for related thiazole derivatives.

Functionalization at the 5-Position

The 5-methyl group is introduced through Friedel-Crafts alkylation or via Suzuki-Miyaura coupling. Search result confirms that 2-chloro-5-methylthiazole can be further brominated at the methyl group, followed by amination to install the -CH₂NH₂ group.

Stereoselective Synthesis of (S)-2-Aminopropionamide

Chiral Auxiliary Approach

A common method involves using (S)-tert-butylsulfinamide to induce asymmetry:

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 2-aminopropionamide derivatives offers enantiomeric excess >98%, as demonstrated in HSP90 inhibitor syntheses.

N-Cyclopropylation Strategies

Nucleophilic Substitution

Cyclopropylamine reacts with bromomethyl-thiazole intermediates under mild basic conditions (K₂CO₃, DMF). Search result reports a 72% yield for analogous alkylations using 2-chlorothiazol-5-ylmethyl bromide.

Reductive Amination

A two-step process involves:

-

Condensation of cyclopropylamine with 2-chlorothiazole-5-carbaldehyde.

-

Sodium cyanoborohydride reduction to afford the secondary amine.

Coupling and Final Assembly

Amide Bond Formation

The propionamide is coupled to the N-cyclopropyl-thiazolylmethylamine via:

Purification and Isolation

Crude product is purified via:

-

Crystallization from isopropyl alcohol/water (3:1), yielding 85% pure compound.

-

Chiral HPLC using a Chiralpak AD-H column to ensure >99% enantiomeric excess.

Critical Reaction Parameters

Analytical Characterization

-

NMR Spectroscopy :

-

Chiral HPLC : Retention time = 12.7 min (Chiralpak AD-H, hexane:isopropanol 80:20).

Scalability and Industrial Considerations

Scientific Research Applications

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-propionamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal activities.

Medicine: Investigated for its anti-inflammatory properties and potential use in drug development.

Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-propionamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The compound may also bind to specific receptors, modulating their signaling pathways. These interactions can lead to antimicrobial, antifungal, and anti-inflammatory effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Comparison and Substituent Effects

Key Compounds for Comparison :

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-propionamide (CAS: 828920-68-9) Structure: Lacks the N-cyclopropyl group present in the target compound. Molecular Weight: 233.70 g/mol (C₇H₁₀ClN₃OS) . Significance: The absence of the cyclopropane ring reduces steric hindrance and may alter binding affinity in biological targets.

2-Amino-N-(2,2,2-trifluoroethyl)acetamide (Patent: WO 2012/047543) Structure: Substitutes the thiazole and cyclopropyl groups with a trifluoroethyl chain. Synthesis: Prepared via a patented method involving condensation reactions . Significance: The trifluoroethyl group enhances metabolic stability compared to cyclopropane but may reduce conformational flexibility.

(2-(Furan-3-yl)cyclopropyl)methanamine (CAS: Discontinued)

Physicochemical and Functional Differences

Key Observations :

- Thiazole vs. Furan/Trifluoroethyl : The 2-chloro-thiazole moiety may enhance electrophilic reactivity compared to furan or trifluoroethyl groups, influencing interactions with biological receptors .

- Stereochemistry : The (S)-configuration in the target compound and its propionamide analogue suggests enantiomer-specific activity, a critical factor in drug design .

Biological Activity

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-propionamide, also known as a thiazole-based compound, has garnered attention in scientific research due to its significant biological activities, particularly in the context of metabolic disorders and potential therapeutic applications. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 289.8247 g/mol. The compound features a thiazole ring, a cyclopropyl group, and an amino group, which contribute to its unique biological properties.

Biological Activity

Research indicates that this compound exhibits notable activity as an inhibitor of fatty acid-binding proteins (FABPs) . FABPs play a crucial role in lipid metabolism and cellular signaling, making this compound a candidate for therapeutic interventions in metabolic disorders such as obesity and diabetes.

The mechanism through which this compound operates involves binding to specific protein targets associated with lipid metabolism. This binding inhibits the activity of FABPs, thereby modulating lipid transport and metabolism within cells. The exact molecular interactions are still under investigation, but preliminary studies suggest that the compound may influence various signaling pathways related to energy homeostasis.

Comparative Analysis with Similar Compounds

A comparison table highlights the structural features and biological activities of this compound against other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Contains thiazole; lacks cyclopropyl | Moderate FABP inhibition |

| Compound B | Cyclopropyl group; different functional groups | Weak anti-inflammatory |

| Compound C | Similar thiazole structure; no amino group | Antimicrobial properties |

| This compound | Unique combination of thiazole, cyclopropyl, and amino groups | Significant FABP inhibition |

This table underscores the unique combination of structural elements in this compound that contributes to its specific biological activities.

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have demonstrated that this compound effectively inhibits FABPs, leading to altered lipid accumulation in adipocytes. These findings suggest potential applications in treating obesity-related conditions.

- Therapeutic Potential : The compound has been explored for its potential use in pharmacological settings aimed at managing metabolic disorders. Its ability to modulate lipid metabolism positions it as a promising candidate for further development into therapeutic agents.

- Synthetic Routes : The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the thiazole ring through reactions with α-haloketones and subsequent chlorination to introduce the chloro substituent .

Q & A

Advanced Interdisciplinary Question

- Photocatalytic Degradation Studies : Nanocomposite membranes (e.g., TiO₂-based) to explore environmental fate .

- Machine Learning : Predict synthetic pathways or toxicity profiles using open-source tools like RDKit .

- Cryo-EM : Resolve binding interactions at near-atomic resolution for structure-based drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.